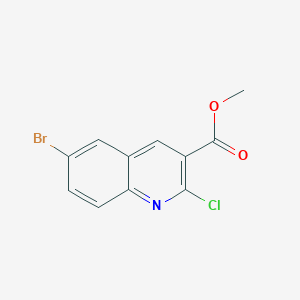

Methyl 6-bromo-2-chloroquinoline-3-carboxylate

Description

Substituted quinoline (B57606) carboxylates are a class of organic compounds that have garnered significant attention from researchers. The core of these molecules is the quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The strategic placement of various functional groups, such as halogens and carboxylate esters, onto this scaffold allows for the fine-tuning of the molecule's chemical and physical properties, making them valuable intermediates in synthesis.

The quinoline scaffold is widely regarded as a "privileged scaffold" in medicinal chemistry. bohrium.comnih.gov This distinction arises from its recurring presence in a multitude of pharmacologically active compounds. orientjchem.orgnih.gov The versatility of the quinoline ring system allows it to serve as a foundational structure for drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. bohrium.comorientjchem.orgrsc.org

The synthetic versatility of quinoline is a key factor in its prevalence, enabling chemists to generate a large number of structurally diverse derivatives. nih.govnih.gov This adaptability makes the quinoline nucleus a critical component in drug discovery and development, providing a robust framework for creating novel therapeutic agents. orientjchem.orgbenthamdirect.com The ability to functionalize the quinoline ring at various positions facilitates the exploration of structure-activity relationships, which is crucial for optimizing the efficacy of potential drug candidates. nih.gov

Methyl 6-bromo-2-chloroquinoline-3-carboxylate belongs to the subset of halogenated quinoline derivatives. The introduction of halogen atoms—in this case, bromine and chlorine—onto the quinoline scaffold is a common and effective strategy in medicinal chemistry. Halogenation can significantly influence a molecule's pharmacological profile by enhancing properties such as lipophilicity (the ability to dissolve in fats and lipids), which can improve cellular uptake. orientjchem.org The presence of halogen atoms has been shown to enhance the antimalarial and anticancer activity of quinoline-based compounds. orientjchem.org Specifically, chloro- and bromo-substituted quinolines have demonstrated potent activity against HIV reverse transcriptase. nih.gov

This specific compound is a multi-functionalized building block. The chlorine atom at the 2-position and the bromine atom at the 6-position serve as reactive handles for further synthetic modifications, such as cross-coupling reactions. The methyl carboxylate group at the 3-position provides another site for chemical transformation, for example, through hydrolysis to the corresponding carboxylic acid or amidation to form amides.

The direct precursor to this compound, 6-Bromo-2-chloroquinoline-3-carboxaldehyde, is a well-documented chemical intermediate used in the synthesis of more complex heterocyclic systems. rsc.orgrsc.orgnih.govijsr.net this compound represents the next step in this synthetic lineage, offering a stabilized yet versatile platform for constructing novel molecular architectures.

Table 1: Physicochemical Properties of 6-Bromo-2-chloroquinoline-3-carboxaldehyde (Precursor) This interactive table provides key data for the immediate synthetic precursor to the subject compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 73568-35-1 | chemsrc.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₁₀H₅BrClNO | chemsrc.comsigmaaldrich.comscbt.com |

| Molecular Weight | 270.51 g/mol | chemsrc.comsigmaaldrich.comscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 188-189 °C | chemsrc.com |

Table 2: Properties of this compound This table outlines the calculated and inferred properties of the subject compound based on its chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrClNO₂ |

| Molecular Weight | 300.54 g/mol |

| Functional Groups | Halogens (Bromo, Chloro), Methyl Ester |

| Role | Synthetic Building Block, Chemical Intermediate |

The development and use of complex organic building blocks like this compound are central to modern organic synthesis. Current research trajectories in this area are focused on enhancing precision, efficiency, and sustainability. hilarispublisher.comacs.org

One major trend is precision molecular design , where scientists aim to tailor molecules with atomic-level control to achieve specific, desired properties for functional materials, polymers, and pharmaceuticals. hilarispublisher.comhilarispublisher.com This approach relies on having a toolbox of versatile and well-defined building blocks.

Another key trajectory is the development of innovative synthesis techniques . Methods such as C-H activation are gaining prominence as they allow for more direct and efficient functionalization of molecules, reducing the number of synthetic steps and minimizing waste. hilarispublisher.com The goal is to assemble complex molecular architectures in a more straightforward and environmentally friendly manner. mdpi.com

Furthermore, the fields of automation and artificial intelligence (AI) are beginning to revolutionize organic chemistry. nso-journal.org Automated synthesis platforms can accelerate the production and testing of new molecules, while AI and machine learning are being used to predict reaction outcomes and design novel synthetic pathways. hilarispublisher.comnso-journal.org These technologies promise to significantly speed up the discovery and development of new functional materials and drugs built from complex organic scaffolds. hilarispublisher.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-6-4-7(12)2-3-9(6)14-10(8)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUMWICVHTQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249801 | |

| Record name | Methyl 6-bromo-2-chloro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-05-1 | |

| Record name | Methyl 6-bromo-2-chloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99465-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-2-chloro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of Methyl 6 Bromo 2 Chloroquinoline 3 Carboxylate

Reactivity of Halogen Substituents at C-2 and C-6 Positions

The presence of both a chloro group at the C-2 position and a bromo group at the C-6 position on the quinoline (B57606) ring of Methyl 6-bromo-2-chloroquinoline-3-carboxylate allows for selective functionalization. The differing electronic environments and inherent reactivity of these halogens enable orthogonal chemical strategies, where one position can be modified while the other remains intact.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chloro-Substituted Quinoline Ring

The chloro group at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the adjacent methyl carboxylate group at the C-3 position. These factors stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the SNAr reaction. libretexts.orgyoutube.com

A variety of nucleophiles can be employed to displace the chloride ion. For instance, reactions with amines, such as primary and secondary amines, can lead to the formation of 2-aminoquinoline (B145021) derivatives. Similarly, alkoxides and aryloxides can react to yield the corresponding 2-alkoxy- and 2-aryloxyquinolines. nih.gov The general mechanism for these reactions involves the addition of the nucleophile to the C-2 carbon, followed by the elimination of the chloride leaving group, thereby restoring the aromaticity of the quinoline ring. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product Type |

|---|---|

| Primary Amines (R-NH₂) | 2-(Alkylamino)-6-bromoquinoline-3-carboxylates |

| Secondary Amines (R₂NH) | 2-(Dialkylamino)-6-bromoquinoline-3-carboxylates |

| Alkoxides (R-O⁻) | 2-Alkoxy-6-bromoquinoline-3-carboxylates |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted Site (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromo substituent at the C-6 position is more reactive than the chloro substituent at the C-2 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-6 position.

In the Suzuki-Miyaura coupling , the bromo group can be selectively coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. rsc.orglibretexts.org This reaction is highly efficient for the synthesis of biaryl compounds. Research on the closely related 6-bromo-2-chloroquinoline (B23617) has demonstrated that the Suzuki-Miyaura reaction occurs exclusively at the 6-bromo position. rsc.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-6 position and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for the synthesis of arylalkynes.

The Buchwald-Hartwig amination provides a method for the formation of carbon-nitrogen bonds by coupling the C-6 bromo position with primary or secondary amines, catalyzed by a palladium complex. nih.govresearchgate.net Studies on 6-bromo-2-chloroquinoline have shown that selective Buchwald-Hartwig amination of the aryl bromide can be achieved in the presence of the heteroaryl chloride. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters | 6-Aryl-2-chloroquinoline-3-carboxylates |

| Sonogashira | Terminal Alkynes | 6-Alkynyl-2-chloroquinoline-3-carboxylates |

Chemical Transformations of the Carboxylate Moiety

The methyl carboxylate group at the C-3 position offers another handle for chemical modification, allowing for a range of transformations that can introduce new functional groups.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for other functional groups. For example, the synthesis of various quinoline-3-carboxylic acid derivatives has been reported, which can be obtained through the hydrolysis of their corresponding esters. researchgate.netmdpi.com

Transesterification can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, or under the influence of specific catalysts like scandium(III) triflate or dipotassium (B57713) hydrogen phosphate. organic-chemistry.org This allows for the synthesis of a variety of other esters of 6-bromo-2-chloroquinoline-3-carboxylic acid.

Reduction and Amidation Pathways

The methyl carboxylate can be reduced to the corresponding primary alcohol, (6-bromo-2-chloroquinolin-3-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov This transformation provides a route to further functionalization through reactions of the hydroxyl group.

Amidation of the methyl ester can be achieved by direct reaction with amines, often at elevated temperatures, or more commonly, by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Alternatively, reagents like methyltrimethoxysilane (B3422404) have been shown to be effective for the direct amidation of carboxylic acids. nih.gov

Electrophilic and Nucleophilic Functionalization of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to electrophilic attack. This reactivity can be harnessed to introduce various substituents at the nitrogen atom.

One common transformation is N-oxidation , where the quinoline nitrogen is oxidized to form a quinoline N-oxide. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. semanticscholar.orgresearchgate.net The resulting N-oxide can then be used to direct further functionalization of the quinoline ring.

The nucleophilic nitrogen can also undergo N-alkylation when treated with alkyl halides. This reaction leads to the formation of quaternary quinolinium salts. The reactivity of the nitrogen can be influenced by the electronic nature of the substituents on the quinoline ring. mdpi.com

Cycloaddition and Annulation Reactions Involving the Quinoline Core

The electron-deficient nature of the quinoline ring in this compound, amplified by the presence of electron-withdrawing groups, makes it a suitable substrate for various cycloaddition and annulation reactions. These reactions are instrumental in the construction of fused polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

One of the primary modes of annulation involves the reaction of the 2-chloroquinoline (B121035) moiety with binucleophiles. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]quinoline derivatives. In this reaction, hydrazine initially displaces the chlorine at the C2 position, followed by an intramolecular cyclization involving the ester group at C3 to form the fused pyrazole (B372694) ring. The reaction conditions for such transformations are crucial in directing the outcome and achieving high yields.

Similarly, the reaction with reagents like thiourea (B124793) or substituted thioureas can afford thieno[2,3-b]quinoline derivatives. This transformation proceeds through an initial nucleophilic attack of the sulfur atom at the C2 position, followed by cyclization. The presence of the 6-bromo substituent can influence the electronic properties of the quinoline ring, thereby affecting the reaction rates and yields of these annulation reactions.

Furthermore, multicomponent reactions offer a powerful strategy for the construction of complex fused systems from this compound. For example, a one-pot reaction with an isocyanide and an amine could potentially lead to the formation of fused imidazole (B134444) or other nitrogen-containing heterocyclic systems. The versatility of the starting material allows for the exploration of a wide range of reaction partners, leading to a diverse library of novel fused quinoline compounds.

Table 1: Representative Annulation Reactions of this compound

| Reaction Type | Reagent | Product | Reaction Conditions |

| Pyrazole Annulation | Hydrazine hydrate | Methyl 6-bromo-1H-pyrazolo[3,4-b]quinoline-3-carboxylate | Ethanol (B145695), reflux |

| Thiophene (B33073) Annulation | Ethyl 2-mercaptoacetate | Methyl 3-amino-6-bromo-4-oxo-4H-thieno[2,3-b]quinoline-2-carboxylate | Sodium ethoxide, ethanol, reflux |

| Pyrimidine Annulation | Guanidine hydrochloride | 2-Amino-7-bromo-4-hydroxy-pyrimido[4,5-b]quinolin-3-yl)methanone | t-BuOK, DMF, 100 °C |

Regioselectivity and Chemoselectivity in this compound Transformations

The reactivity of this compound is governed by the interplay of its various functional groups, which dictates the regioselectivity and chemoselectivity of its reactions.

Regioselectivity:

The primary site for nucleophilic attack is the C2 position, owing to the presence of the labile chlorine atom and the electron-withdrawing effect of the adjacent nitrogen atom and the C3-carboxylate group. This makes the selective substitution of the chlorine atom by a wide range of nucleophiles a highly regioselective process.

Chemoselectivity:

The presence of multiple reactive sites—the C2-Cl bond, the ester group at C3, and the C6-Br bond—necessitates careful control of reaction conditions to achieve chemoselectivity.

Nucleophilic Substitution at C2 vs. C6: The C2-Cl bond is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C6-Br bond. This is due to the activating effect of the ring nitrogen. Therefore, reactions with nucleophiles will selectively occur at the C2 position under typical conditions, leaving the C6-bromo group intact for subsequent transformations, such as cross-coupling reactions. The introduction of a strong electron-withdrawing group, such as a nitro group, adjacent to the bromine can, however, activate it towards nucleophilic substitution. semanticscholar.orgresearchgate.net

Reactions involving the Ester Group: The methyl carboxylate group at C3 is susceptible to hydrolysis, amidation, or reduction. The choice of reagents and reaction conditions can be tailored to selectively transform this group while preserving the chloro and bromo substituents. For instance, mild hydrolysis conditions can convert the ester to a carboxylic acid without affecting the C-Cl or C-Br bonds.

The strategic manipulation of these regioselective and chemoselective principles allows for the stepwise functionalization of this compound, making it a valuable building block for the synthesis of complex, polysubstituted quinoline derivatives.

Table 2: Chemically Distinct Reactive Sites and Their Preferential Transformations

| Reactive Site | Type of Reaction | Typical Reagents | Product Type |

| C2-Cl | Nucleophilic Aromatic Substitution | Amines, thiols, alcohols | 2-Substituted quinolines |

| C3-COOCH3 | Hydrolysis | LiOH, H2O/THF | Quinoline-3-carboxylic acid |

| C3-COOCH3 | Amidation | Amines, high temperature | Quinoline-3-carboxamide |

| C6-Br | Suzuki Coupling | Arylboronic acids, Pd catalyst | 6-Arylquinolines |

| C6-Br | Buchwald-Hartwig Amination | Amines, Pd catalyst | 6-Aminoquinolines |

Derivatization Strategies and Analogue Synthesis Utilizing Methyl 6 Bromo 2 Chloroquinoline 3 Carboxylate

Construction of Novel Quinoline (B57606) Derivatives through C-C Bond Formations

The carbon-carbon bond is fundamental to the framework of organic molecules. Palladium-catalyzed cross-coupling reactions are powerful tools for forming these bonds, and Methyl 6-bromo-2-chloroquinoline-3-carboxylate is an excellent substrate for such transformations. wikipedia.org The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization.

Key C-C bond-forming reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the haloquinoline with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl, heteroaryl, or vinyl substituents. By carefully selecting reaction conditions, it is possible to selectively react at the more labile C6-Br position while leaving the C2-Cl position intact for subsequent modifications.

Heck-Mizoroki Reaction: This reaction couples the haloquinoline with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgnih.gov This method is ideal for introducing alkenyl chains onto the quinoline core. Highly active palladium-phosphinous acid catalysts have been shown to be effective for Heck reactions involving chloroquinolines. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the haloquinoline and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.org This is the premier method for synthesizing arylalkynes and conjugated enynes. wikipedia.orgajouronline.com For dihalo-substrates, the reaction typically occurs preferentially at the site of the more reactive halide. libretexts.org Modified, copper-free Sonogashira protocols have also been developed for the functionalization of quinoline systems. researchgate.net

The table below summarizes these C-C bond formation strategies.

| Reaction Name | Reactant Partner | Typical Catalyst/Co-catalyst | Resulting Structure |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl- or heteroaryl-substituted quinoline |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, POPd | Alkenyl-substituted quinoline |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Alkynyl-substituted quinoline |

Introduction of Diverse Heterocyclic and Carbocyclic Moieties

Beyond C-C bonds, the introduction of new ring systems is a common strategy for expanding chemical diversity. The electrophilic nature of the C2 and C4 positions of the quinoline ring, enhanced by the C3-ester group, makes them susceptible to nucleophilic aromatic substitution (SNAr). The C2-chloro substituent is a particularly effective leaving group for these reactions.

Amination Reactions: A wide range of primary and secondary amines, including those that are part of a heterocyclic ring (e.g., morpholine, piperidine (B6355638), piperazine), can readily displace the C2-chloride. This provides a straightforward route to 2-aminoquinoline (B145021) derivatives, which are prevalent motifs in biologically active compounds. This has been demonstrated extensively with the analogous 2-chloroquinoline-3-carbaldehydes. nih.gov

Thiolation Reactions: Similarly, thiols and heterocyclic thiols (e.g., 2-mercaptobenzothiazole) can be used as nucleophiles to displace the C2-chloride, yielding 2-thioether-substituted quinolines.

Alkoxylation/Aryloxylation: Alkoxides and phenoxides can also serve as nucleophiles, although typically stronger reaction conditions may be required compared to amination or thiolation. This allows for the introduction of ether linkages at the C2 position.

Cross-coupling reactions at the C6-bromo position can also be used to introduce carbocyclic and heterocyclic moieties, particularly through Suzuki-Miyaura coupling with the corresponding boronic acids.

The following table provides examples of moieties that can be introduced.

| Reaction Type | Nucleophile/Coupling Partner | Moiety Introduced |

| SNAr (Amination) | Morpholine | Morpholinyl |

| SNAr (Thiolation) | 2-Mercaptobenzothiazole | (Benzothiazol-2-yl)thio |

| Suzuki Coupling | Pyridine-3-boronic acid | Pyridinyl |

| Suzuki Coupling | Cyclohexenylboronic acid | Cyclohexenyl |

Strategic Exploration of Substituent Effects on Molecular Architecture and Reactivity

The specific substituents on the this compound core dictate its reactivity and provide opportunities for selective chemical transformations.

Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. This differential reactivity is a key strategic element. The C6-Br bond is significantly more reactive than the C2-Cl bond in reactions like Suzuki or Sonogashira coupling. This allows for selective functionalization at the C6 position by using milder reaction conditions, preserving the C2-Cl for a subsequent, different transformation.

Electronic Effects of the Ester Group: The methyl carboxylate group at the C3 position is strongly electron-withdrawing. This has two major consequences:

It deactivates the quinoline ring towards electrophilic aromatic substitution.

It activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate. This makes the displacement of the C2-chloro substituent particularly facile.

Effect of the Bromo Group: The bromine atom at C6 exerts a moderate deactivating effect on the benzene (B151609) portion of the quinoline ring towards electrophilic substitution due to its inductive electron-withdrawing nature.

This interplay of substituent effects allows for a predictable and stepwise approach to building complex molecular architectures. For instance, a synthetic sequence could involve a Suzuki reaction at C6, followed by a nucleophilic substitution at C2, and finally, a hydrolysis or amidation of the C3-ester.

Synthesis of Fused Polycyclic Systems Incorporating the Quinoline Framework

The functional groups on this compound can be utilized to construct new rings, leading to the formation of fused polycyclic systems. These annulation strategies significantly increase molecular complexity and rigidity.

A prominent strategy involves an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization that engages another part of the molecule. Analogous reactions starting from 2-chloroquinoline-3-carbaldehydes demonstrate the feasibility of this approach. nih.gov

Synthesis of Pyrazolo[3,4-b]quinolines: A potential pathway begins with the reaction of this compound with hydrazine (B178648) hydrate (B1144303). The hydrazine would initially displace the C2-chloride. A subsequent intramolecular cyclization involving the hydrazino group and the C3-ester would lead to the formation of a pyrazolone (B3327878) ring fused to the quinoline core, yielding a pyrazolo[3,4-b]quinoline derivative. nih.gov

Synthesis of Thieno[2,3-b]quinolines: A Gewald-type reaction could be envisioned. Reaction with an active methylene (B1212753) nitrile (e.g., malononitrile) and elemental sulfur could potentially lead to the formation of a fused thiophene (B33073) ring.

Synthesis of Pyrido[2,3-b]quinolines: Derivatization of the C3-ester into a suitable functional group, such as an amide, followed by reaction with a 1,3-dicarbonyl compound could initiate a Friedländer-type annulation to construct a fused pyridine (B92270) ring.

The table below outlines potential strategies for synthesizing fused systems.

| Target Fused System | Key Reagents | Reaction Sequence |

| Pyrazolo[3,4-b]quinoline | Hydrazine (N₂H₄) | 1. SNAr at C2. 2. Intramolecular cyclization/condensation with C3-ester. |

| Thieno[2,3-b]quinoline | Malononitrile, Sulfur | 1. Knoevenagel condensation at C3 (after conversion of ester to aldehyde). 2. Michael addition of thiol. 3. Intramolecular cyclization. |

| Pyrido[2,3-b]quinoline | Enamines or β-ketoesters | 1. Conversion of C3-ester to an amino or related group. 2. Friedländer annulation. |

Mechanistic Investigations and Reaction Pathway Elucidation for Methyl 6 Bromo 2 Chloroquinoline 3 Carboxylate Transformations

Kinetic Studies of Key Synthetic and Transformational Reactions

Kinetic studies provide quantitative insights into reaction rates, offering clues about the mechanism's rate-determining step and the influence of various parameters. While specific kinetic data for Methyl 6-bromo-2-chloroquinoline-3-carboxylate is not extensively documented, analysis of related 2-chloroquinoline (B121035) systems allows for informed inferences.

Nucleophilic aromatic substitution (SNAr) at the C2 position is a primary transformation for this class of compounds. The reaction of 2-chloroquinolines with nucleophiles, such as amines or alkoxides, has been investigated. Studies on the reaction of 2- and 4-chloroquinolines with piperidine (B6355638) have been conducted in various solvents, revealing important aspects of their reactivity. researchgate.net It is known that 2-chloroquinoline exhibits a higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline. researchgate.net

The kinetics of the Vilsmeier-Haack reaction, a common method for synthesizing 2-chloro-3-formylquinolines from which the title compound can be derived, have been described as second-order. The rate of this reaction depends on both the Vilsmeier reagent and the anilide substrate, with the initial reaction between them being the rate-determining step. nih.gov

For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings at the C2 or C6 positions, kinetic and mechanistic studies on similar systems indicate that the oxidative addition of the haloquinoline to the Pd(0) complex is often the rate-limiting step. acs.org The electronic nature of the substituents on the quinoline (B57606) ring significantly influences the rate of this step. The electron-withdrawing carboxylate group at the C3-position in this compound would be expected to increase the electrophilicity of the quinoline core, thereby accelerating the oxidative addition at both the C2-Cl and C6-Br bonds.

Table 1: Postulated Kinetic Parameters for Reactions of this compound (Based on Analogous Systems)

| Reaction Type | Nucleophile/Reagent | Postulated Rate-Determining Step | Expected Influence of Substituents |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | Nucleophilic attack or departure of the leaving group | Electron-withdrawing groups (e.g., -COOCH3, -Br) increase the reaction rate. |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acid | Oxidative addition of the C-X bond to Pd(0) | Electron-withdrawing groups enhance the rate of oxidative addition. |

| Sonogashira Coupling | Terminal alkyne | Oxidative addition of the C-X bond to Pd(0) | Similar to Suzuki-Miyaura, electron deficiency at the reaction center accelerates the initial step. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are pivotal for confirming a proposed reaction pathway. In the context of this compound transformations, intermediates are typically proposed based on mechanistic studies of related systems.

In palladium-catalyzed cross-coupling reactions, several key intermediates are part of the catalytic cycle. Following the initial oxidative addition of the quinoline halide to a Pd(0) species, a square planar Pd(II) intermediate is formed. acs.org For instance, in a Suzuki-Miyaura coupling, this would be a quinolinyl-palladium(II)-halide complex. Subsequent transmetalation with the boronic acid derivative leads to a diorganopalladium(II) intermediate. Finally, reductive elimination from this species yields the coupled product and regenerates the Pd(0) catalyst. acs.org

For C-H activation reactions, which represent another avenue for functionalizing the quinoline core, organometallic intermediates are central. The reaction often begins with the coordination of the quinoline's nitrogen atom to the metal center. nih.gov This is followed by a C-H activation step, which can proceed through various mechanisms like concerted metalation-deprotonation (CMD), to form a metallacyclic intermediate. nih.gov In the case of palladium-catalyzed reactions of quinoline N-oxides, both σ- and π-metallacycle intermediates have been computationally identified, leading to different regioselectivities (C8 vs. C2 activation). rsc.org

In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a characteristic feature. Although often transient and difficult to isolate, its formation is a cornerstone of the SNAr mechanism.

Table 2: Proposed Intermediates in Transformations of this compound

| Reaction Type | Proposed Intermediate | Characterization Method (on analogous systems) |

| Palladium-Catalyzed Cross-Coupling | Quinolinyl-Palladium(II) Complex | NMR Spectroscopy, X-ray Crystallography |

| C-H Activation | Palladacycle or other Metallacycle | In-situ Spectroscopic Techniques, Deuterium Labeling Studies |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Low-Temperature NMR Spectroscopy |

Transition State Analysis and Energy Profile Mapping

DFT calculations have been employed to investigate the mechanism of Pd-catalyzed C-H functionalization of quinoline N-oxides. rsc.org These studies have elucidated the competing pathways for C2 and C8 activation, revealing that the formation of a σ-metallacycle leading to C8 activation has a lower activation energy barrier (~17 kcal mol−1) compared to the π-metallacycle pathway for C2 activation (~29 kcal mol−1) under specific conditions. rsc.org This highlights how subtle changes in the catalyst or substrate can dramatically alter the preferred reaction pathway by modifying the transition state energies.

For Suzuki-Miyaura cross-coupling reactions, computational studies have detailed the energetics of the oxidative addition, transmetalation, and reductive elimination steps. acs.org These analyses help to understand the factors controlling the efficiency and selectivity of the coupling process. The geometry of the transition state for the oxidative addition step, for example, is influenced by the nature of the phosphine (B1218219) ligands on the palladium catalyst.

The energy profiles for SNAr reactions on chloroquinolines would show two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate. The relative energies of these transition states determine the rate-determining step of the reaction.

Elucidation of Catalyst Roles and Reaction Pathways

Catalysts play a multifaceted role in the transformations of this compound, primarily by lowering the activation energy of the reaction and directing the selectivity.

In palladium-catalyzed cross-coupling reactions , the catalyst's role is well-defined. The palladium center cycles between Pd(0) and Pd(II) oxidation states. The ligands coordinated to the palladium are crucial; they influence the catalyst's stability, solubility, and reactivity, thereby affecting the rates of oxidative addition and reductive elimination. acs.org For instance, bulky electron-rich phosphine ligands can accelerate the oxidative addition step.

In copper-catalyzed reactions , such as C-H amination or sulfonylation, the mechanism often involves a single-electron transfer (SET) process. nus.edu.sg A proposed mechanism for the remote sulfonylation of quinolines involves the formation of an aryl-Cu(I) complex, which is then oxidized to an aryl-Cu(II) species, initiating a radical process. nus.edu.sg The catalyst facilitates the generation of the key radical intermediates and guides the reaction to the desired product.

Lewis acids can also act as catalysts or co-catalysts in quinoline functionalization. By coordinating to the nitrogen atom of the quinoline ring, a Lewis acid can alter the electronic properties of the molecule, directing a transition metal catalyst to a different position. For example, in Ni-catalyzed C-H alkylation of quinoline, the addition of an aluminum-based Lewis acid can switch the selectivity from the C2 to the C4 position. nih.gov

The general catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction, which is applicable to the C2-Cl and C6-Br positions of the title compound, is outlined below:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X (C-Cl or C-Br) bond of the quinoline, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This detailed understanding of reaction mechanisms, from kinetic profiles to the intricate roles of catalysts, is essential for the rational design of synthetic routes to novel and complex derivatives of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques and Data Interpretation Methodologies (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For Methyl 6-bromo-2-chloroquinoline-3-carboxylate, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the methyl ester protons. The aromatic region would feature four protons. The H4 proton is anticipated to be the most deshielded of the quinoline protons due to the anisotropic effects of the adjacent carbonyl group and the nitrogen atom, appearing as a sharp singlet. The protons on the bromine-substituted ring (H5, H7, H8) would form a more complex splitting pattern. The H5 proton, being ortho to the bromine atom, would likely appear as a doublet, coupled to the H7 proton. The H7 proton would be a doublet of doublets, showing coupling to both H5 and H8. The H8 proton would appear as a doublet, coupled to H7. The methyl group of the ester function (-OCH₃) would be observed as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 11 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the quinoline ring would appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the chlorine, bromine, and carboxylate substituents. For instance, C2 and C6, being directly attached to the electronegative chlorine and bromine atoms, would show characteristic chemical shifts. The methyl carbon of the ester would be observed as a single peak in the upfield region.

2D NMR Techniques: To confirm the assignments made from ¹H and ¹³C spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity of the H5-H7-H8 spin system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the quinoline ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | ~8.6 | Singlet (s) |

| H5 | ~8.3 | Doublet (d) |

| H7 | ~7.9 | Doublet of Doublets (dd) |

| H8 | ~7.8 | Doublet (d) |

| -OCH₃ | ~3.9 | Singlet (s) |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| C2 | ~150 |

| C8a | ~147 |

| C4 | ~140 |

| C7 | ~135 |

| C5 | ~132 |

| C4a | ~129 |

| C8 | ~128 |

| C6 | ~122 |

| C3 | ~120 |

| -OCH₃ | ~53 |

Note: The data presented in the tables are predicted values based on established principles and data from analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization source like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is essential for confirming the molecular formula of this compound.

Molecular Ion Peak and Isotopic Pattern: The molecular formula of the compound is C₁₁H₆BrClNO₂. Due to the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% natural abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% natural abundance, respectively), the mass spectrum will exhibit a characteristic and complex isotopic cluster for the molecular ion [M]⁺˙. The most intense peaks in this cluster would be for the ions containing [⁷⁹Br³⁵Cl] and [⁸¹Br³⁵Cl]. HRMS would be able to measure the mass-to-charge ratio (m/z) of these ions with high precision, allowing for the calculation of the elemental composition and confirming the molecular formula. For example, the calculated monoisotopic mass for [C₁₁H₆⁷⁹Br³⁵ClNO₂]⁺ is 312.9243 Da.

Fragmentation Analysis: Under ionization conditions, the molecular ion can undergo fragmentation, providing valuable structural information. Plausible fragmentation pathways for this compound could include the loss of the methoxy (B1213986) radical (•OCH₃) from the ester, followed by the loss of carbon monoxide (CO), or the loss of the entire methoxycarbonyl group (•COOCH₃).

High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated Monoisotopic Mass (Da) | Adduct |

|---|---|---|

| [C₁₁H₆⁷⁹Br³⁵ClNO₂] | 312.9243 | [M]⁺ |

| [C₁₁H₆⁸¹Br³⁵ClNO₂] | 314.9222 | [M+2]⁺ |

| [C₁₁H₆⁷⁹Br³⁷ClNO₂] | 314.9213 | [M+2]⁺ |

| [C₁₀H₆⁷⁹Br³⁵ClNO] | 282.9348 | [M-OCH₃]⁺ |

| [C₁₀H₆⁷⁹Br³⁵ClN] | 254.9399 | [M-COOCH₃]⁺ |

Note: The fragmentation data is based on predicted pathways. The table shows calculated exact masses for key ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. The aromatic region would display C=C and C=N stretching vibrations characteristic of the quinoline ring system in the 1500-1600 cm⁻¹ range. The C-O stretching of the ester group would likely appear between 1200-1300 cm⁻¹. Furthermore, vibrations corresponding to the C-Cl and C-Br bonds would be observed in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-system of the quinoline ring acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show multiple absorption bands corresponding to π → π* transitions, characteristic of the bicyclic aromatic system.

Key Spectroscopic Data

| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |

|---|---|---|

| IR | C=O Stretch (Ester) | 1720-1740 cm⁻¹ |

| IR | C=C / C=N Stretch (Aromatic) | 1500-1600 cm⁻¹ |

| IR | C-O Stretch (Ester) | 1200-1300 cm⁻¹ |

| IR | C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ |

| UV-Vis | π → π* Transitions | 250-350 nm |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would confirm the connectivity of all atoms and provide detailed metric parameters, including bond lengths, bond angles, and torsion angles.

For this compound, a crystallographic analysis would unequivocally confirm the substitution pattern on the quinoline ring. It would also reveal the planarity of the bicyclic quinoline system. The analysis would detail the orientation of the methyl carboxylate group relative to the plane of the quinoline ring. Furthermore, the crystal packing analysis would identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture of the compound. While specific data for the title compound is not available, analysis of closely related structures, such as 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, has shown that the quinoline ring system is nearly planar and the crystal packing is stabilized by weak intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 6 Bromo 2 Chloroquinoline 3 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of quinoline (B57606) derivatives. dergipark.org.trnih.gov For Methyl 6-bromo-2-chloroquinoline-3-carboxylate, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. dergipark.org.trbohrium.com These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional conformation.

The electronic properties derived from these calculations, such as dipole moment and polarizability, offer insights into the molecule's interactions with its environment. The distribution of electron density, significantly influenced by the electronegative bromine, chlorine, and oxygen atoms, as well as the nitrogen in the quinoline ring, is a key determinant of the molecule's chemical behavior. These computational approaches have been successfully applied to various quinoline derivatives to understand how different substituents affect their chemical and physical properties. dergipark.org.tr

Frontier Molecular Orbital Analysis and Molecular Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of this compound. dergipark.org.tr This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For quinoline derivatives, these orbitals are typically distributed across the aromatic ring system.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net The MEP map uses a color scale to denote different electrostatic potential values, where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.net In this compound, the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring are expected to be regions of negative potential, while the hydrogen atoms are likely to be in positive potential regions. researchgate.net

Below is a representative table of FMO energies for a similar quinoline derivative, calculated using DFT, to illustrate the typical data obtained from such analyses.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (HOMO-LUMO) | 4.5 |

Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives.

Prediction of Spectroscopic Parameters and Comparison with Experimental Methodologies

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters for molecules like this compound. dergipark.org.trresearchgate.net Theoretical calculations can generate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). dergipark.org.trresearchgate.net

The calculated vibrational frequencies are often scaled to correct for systematic errors inherent in the computational methods. dergipark.org.tr These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. dergipark.org.tr Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts, providing valuable information for structural elucidation. dergipark.org.trbohrium.com Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption spectra. dergipark.org.trresearchgate.net

The following table shows a hypothetical comparison between calculated and experimental vibrational frequencies for a key functional group in a related molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1720 | 1715 |

| C-Cl stretch | 750 | 745 |

| C-Br stretch | 680 | 675 |

Note: This data is representative and intended to illustrate the comparison between theoretical and experimental values.

Reaction Mechanism Modeling and Energetic Considerations

Theoretical modeling is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and products. nih.gov DFT calculations are commonly used to determine the activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction. nih.gov

For instance, nucleophilic substitution reactions at the chloro-substituted C2 position of the quinoline ring are of significant interest. researchgate.netnih.gov Computational modeling can help to elucidate the step-by-step mechanism of such reactions, including the formation of intermediates and the breaking and forming of bonds. This understanding is crucial for designing synthetic routes and predicting the outcomes of chemical transformations.

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in three-dimensional space. The rotation around single bonds, particularly the C-C bond connecting the carboxylate group to the quinoline ring, can lead to different conformers. Computational methods can be used to calculate the relative energies of these conformers to determine the most stable structure.

Applications of Methyl 6 Bromo 2 Chloroquinoline 3 Carboxylate As a Versatile Synthetic Building Block

Utility in the Construction of Complex Heterocyclic Scaffolds

The 2-chloroquinoline (B121035) moiety is a well-established precursor for the synthesis of fused heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the annulation of additional rings onto the quinoline (B57606) framework. While direct examples involving Methyl 6-bromo-2-chloroquinoline-3-carboxylate are not extensively documented, the reactivity of the closely related 2-chloroquinoline-3-carbaldehydes provides a strong indication of its synthetic potential.

For instance, reactions of 2-chloroquinoline-3-carbaldehydes with various binucleophiles lead to the formation of a wide array of fused heterocycles, such as:

Pyrrolo[3,4-b]quinolinones: Formed by the reaction with formamide (B127407) and formic acid.

Pyrazolo[3,4-b]quinolines: Synthesized through condensation with hydrazine (B178648) hydrate (B1144303) followed by cyclization. rsc.orgnih.gov

Thieno[2,3-b]quinolines: Constructed via reactions with sulfur-containing nucleophiles.

By analogy, this compound can serve as a key intermediate for the synthesis of similarly complex heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions, or it can be converted to other functional groups to facilitate the construction of diverse heterocyclic scaffolds.

Table 1: Examples of Heterocyclic Scaffolds accessible from 2-Chloroquinoline Precursors

| Precursor | Reagents | Resulting Heterocyclic System |

|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | Pyrrolo[3,4-b]quinolinone rsc.org |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline rsc.orgnih.gov |

Precursor for Advanced Organic Materials and Functional Molecules

The quinoline nucleus is a key component in many functional organic materials due to its photophysical and electronic properties. While specific material properties are beyond the scope of this article, it is important to note that derivatives of this compound can be utilized as precursors for such materials. The presence of the bromo and chloro substituents allows for further functionalization through cross-coupling reactions, enabling the introduction of various organic moieties to tune the electronic and photophysical characteristics of the resulting molecules. The ester group can also be modified to introduce polymerizable units or other functionalities required for material applications.

Contribution to New Methodologies for C-C, C-N, and C-O Bond Formations

The reactive sites on this compound make it an excellent substrate for developing and exploring new bond-forming reactions.

C-C Bond Formation: The chlorine atom at the C2 position and the bromine atom at the C6 position are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.govnih.gov These reactions allow for the introduction of a wide range of carbon-based substituents, including aryl, alkenyl, and alkynyl groups, thus facilitating the construction of complex molecular architectures.

C-N Bond Formation: The C2-chloro substituent can be readily displaced by nitrogen nucleophiles, such as amines and azides, to form C-N bonds. nih.gov This provides a straightforward route to a variety of 2-aminoquinoline (B145021) derivatives, which are important pharmacophores and intermediates in organic synthesis.

C-O Bond Formation: Similarly, oxygen nucleophiles, such as alcohols and phenols, can displace the C2-chloro group to form C-O bonds, leading to the synthesis of 2-alkoxy and 2-aryloxyquinoline derivatives.

The ester group at the C3 position also offers opportunities for bond formation. For example, it can be reduced to an alcohol, which can then participate in various C-O and C-N bond-forming reactions.

Table 2: Potential Bond-Forming Reactions with this compound

| Reaction Type | Reagents and Conditions | Bond Formed |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-C nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N |

Development of Chemical Probes and Reagents

Quinoline-based compounds are widely recognized for their fluorescent properties and have been extensively used in the development of chemical probes for detecting metal ions and other biologically important species. The quinoline scaffold of this compound provides a platform for the design of novel fluorescent probes. The reactive handles on the molecule allow for the attachment of specific recognition motifs and the modulation of its photophysical properties. For example, the ester group could be modified to introduce a chelating agent for a specific metal ion, while the bromo and chloro groups could be used to attach other functional groups to fine-tune the probe's selectivity and sensitivity.

Emerging Research Directions and Future Perspectives for Methyl 6 Bromo 2 Chloroquinoline 3 Carboxylate Chemistry

Exploration of Unexplored Reactivity Patterns and Derivatization Opportunities

The inherent reactivity of the C-Br and C-Cl bonds in methyl 6-bromo-2-chloroquinoline-3-carboxylate presents a fertile ground for a multitude of derivatization strategies, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the aryl bromide and the heteroaryl chloride offers opportunities for selective functionalization.

Future explorations are likely to focus on expanding the repertoire of cross-coupling partners beyond simple aryl boronic acids in Suzuki-Miyaura reactions. This includes the investigation of Sonogashira couplings with a diverse array of terminal alkynes to introduce new carbon-carbon triple bonds, which can then serve as handles for further transformations such as click chemistry or cyclization reactions. Similarly, Buchwald-Hartwig amination reactions with a broad scope of primary and secondary amines, anilines, and even ammonia (B1221849) surrogates will be a key area of research for the synthesis of novel aminoquinoline derivatives. The selective amination of the C6-bromo position in the presence of the C2-chloro position has been demonstrated for the parent 6-bromo-2-chloroquinoline (B23617), suggesting a promising avenue for the target molecule as well. nih.gov

Beyond established cross-coupling methods, research into less common but highly valuable transformations is anticipated. This includes Mizoroki-Heck reactions for the introduction of alkenyl groups, cyanation reactions to install nitrile functionalities, and various C-H activation/functionalization strategies on the quinoline (B57606) core itself. The ester group at the C3 position also offers a handle for derivatization, such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce a wide range of substituents.

| Reaction Type | Reagents and Conditions (Representative) | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Methyl 6-aryl-2-chloroquinoline-3-carboxylate |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Methyl 2-chloro-6-(alkynyl)quinoline-3-carboxylate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Methyl 2-chloro-6-(amino)quinoline-3-carboxylate |

| Heck Alkenylation | Alkene, Pd catalyst, base | Methyl 2-chloro-6-(alkenyl)quinoline-3-carboxylate |

Integration into Flow Chemistry and Automated Synthesis Systems

The synthesis and derivatization of complex molecules like this compound are ripe for translation from traditional batch processes to continuous flow chemistry. researchgate.net Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for straightforward scalability. acs.orgjst.org.in Future research will likely focus on developing robust and efficient flow protocols for the multi-step synthesis of the core scaffold and its subsequent functionalization.

The integration of in-line purification and analysis techniques within a flow system could enable the automated, on-demand synthesis of a library of derivatives. For instance, a flow reactor could be designed to perform a selective cross-coupling reaction at the C6 position, followed by a second reactor for a different transformation at the C2 position, all in a continuous, automated fashion. researchgate.net This approach would significantly accelerate the drug discovery process by rapidly generating a diverse set of analogues for biological screening. nih.govrsc.org The Doebner-von Miller reaction, a classic method for quinoline synthesis, has been successfully adapted to flow reactors, demonstrating the feasibility of synthesizing the quinoline core in a continuous manner. nih.govrsc.org Photochemical methods for quinoline synthesis have also been effectively implemented in flow, offering a green and powerful alternative. researchgate.net

| Flow Chemistry Application | Potential Advantages | Research Focus |

| Multistep synthesis of the core scaffold | Reduced reaction times, improved safety, enhanced scalability | Optimization of reaction conditions in flow, telescoped reactions |

| Automated library synthesis | High-throughput screening, rapid SAR studies | Integration of robotics, in-line purification and analysis |

| Scale-up production | Consistent product quality, reduced footprint | Development of robust and scalable flow protocols |

Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.nettandfonline.comijpsjournal.com Future research on this compound will undoubtedly prioritize the development of more sustainable and atom-economical synthetic methods. rsc.orgrsc.org This includes the exploration of catalytic C-H functionalization reactions that avoid the need for pre-halogenated starting materials, thereby reducing waste and improving atom economy. nih.gov

The use of greener solvents, such as water or bio-renewable solvents, and the development of catalyst systems based on earth-abundant and non-toxic metals are also key areas of investigation. tandfonline.com Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly sustainable approach to synthesis. nih.govacs.orgresearchgate.net For example, the enzymatic aromatization of tetrahydroquinolines to quinolines has been demonstrated, suggesting a potential green route to the quinoline core. nih.govacs.orgresearchgate.net Furthermore, the development of one-pot, multicomponent reactions to construct the quinoline scaffold from simple precursors will be a major focus, as these methods inherently increase efficiency and reduce waste. mdpi.com

| Sustainable Approach | Principle | Potential Application |

| C-H Functionalization | Direct functionalization of C-H bonds | Synthesis of the quinoline core without pre-halogenation |

| Green Solvents | Use of environmentally benign solvents | Reducing the environmental impact of synthesis |

| Earth-Abundant Metal Catalysis | Replacing precious metal catalysts | Lowering cost and toxicity |

| Biocatalysis | Use of enzymes for chemical transformations | Enantioselective synthesis and green oxidation/reduction steps |

| Multicomponent Reactions | Combining three or more reactants in one pot | Efficient and atom-economical construction of the quinoline ring |

Chemo- and Regioselective Transformations for Enhanced Synthetic Efficiency

The presence of two distinct halogen atoms on the quinoline ring of this compound provides a platform for investigating chemo- and regioselective transformations. The ability to selectively functionalize one position while leaving the other intact is crucial for the efficient synthesis of complex derivatives. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which should allow for selective derivatization at the C6 position.

Future research will focus on fine-tuning reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high selectivity in a variety of cross-coupling reactions. nih.govwhiterose.ac.uk For instance, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline has been achieved, demonstrating the feasibility of this approach. nih.gov The development of orthogonal protection-free strategies, where each halogen can be addressed independently without the need for protecting groups, will be a significant advancement. nih.govresearchgate.netepfl.ch This could involve the use of different catalytic systems that show high selectivity for either the C-Br or C-Cl bond, or by exploiting the subtle differences in their reactivity under carefully controlled conditions. Mastering these selective transformations will be key to unlocking the full synthetic potential of this versatile building block.

| Transformation | Position | Catalyst/Conditions (Hypothetical) | Outcome |

| Suzuki-Miyaura Coupling | C6 | Pd(PPh3)4, Na2CO3, Toluene/H2O, 80 °C | Selective arylation at the C6-bromo position |

| Buchwald-Hartwig Amination | C6 | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C | Selective amination at the C6-bromo position |

| Sonogashira Coupling | C2 | PdCl2(PPh3)2, CuI, Et3N, THF, 60 °C (after C6 functionalization) | Alkynylation at the C2-chloro position |

Q & A

Q. What are the common synthetic routes for Methyl 6-bromo-2-chloroquinoline-3-carboxylate?

The synthesis typically involves sequential halogenation and esterification. For example, bromination at the 6-position of a quinoline precursor followed by chlorination at the 2-position, with subsequent esterification using methanol under acidic or coupling conditions. Key intermediates include 6-bromoquinoline derivatives, and purity is ensured via recrystallization or column chromatography. Analytical validation using NMR (¹H/¹³C) and mass spectrometry is critical .

Q. What characterization techniques are essential for confirming its structure?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ester functionality.

- X-ray Crystallography : Resolves molecular geometry and substitution patterns. Software like SHELXL refines crystal structures .

- Mass Spectrometry : Validates molecular weight (e.g., 266.09 g/mol for the non-chlorinated analog) .

Q. How can researchers identify common impurities in synthetic batches?

Impurities like dehalogenated byproducts or ester hydrolysis products are detected via HPLC (≥95% purity thresholds) and tandem mass spectrometry. Comparative analysis with reference standards (e.g., 6-bromoquinoline-3-carboxylic acid) helps isolate undesired compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Stoichiometric Control : Excess brominating agents (e.g., NBS) ensure complete substitution at the 6-position.

- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions during chlorination.

- Catalytic Systems : Lewis acids like FeCl₃ improve esterification efficiency .

Q. How are contradictions in spectroscopic data resolved (e.g., NMR vs. X-ray)?

Discrepancies between NMR peak assignments and crystallographic bond lengths are addressed by:

- DFT Calculations : Validate electronic environments and predict chemical shifts.

- Multi-Technique Cross-Validation : Pair X-ray data with IR spectroscopy for functional group confirmation .

Q. What strategies are effective for analyzing hydrogen bonding in its crystal lattice?

- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., chains or rings) using Etter’s formalism.

- Software Tools : SHELXL refines H-bond geometries, while ORTEP-3 visualizes interactions .

Q. How can crystallographic twinning be addressed during structure determination?

- SHELXL Integration : The TWIN/BASF commands model twinned data.

- ORTEP-3 Visualization : Identifies twin domains and optimizes refinement parameters .

Q. What computational approaches predict its biological or material properties?

- Molecular Docking : Screens binding affinity to proteins (e.g., kinase targets).

- DFT Studies : Calculate electrostatic potentials to guide derivatization for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.